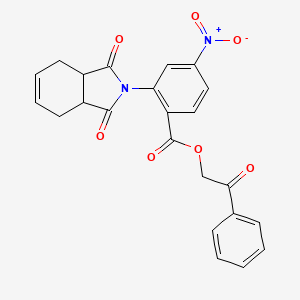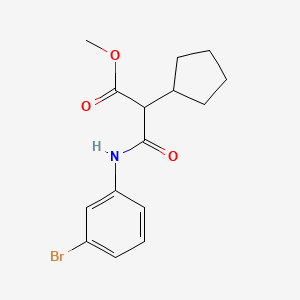![molecular formula C21H19N3O5 B4010326 1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE](/img/structure/B4010326.png)
1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE
Overview
Description
1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both nitroaniline and quinoline moieties suggests that it may exhibit interesting chemical and biological properties.
Preparation Methods
The synthesis of 1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Nitroaniline Group: The nitroaniline moiety can be introduced through nitration of aniline followed by reduction to form 4-nitroaniline.
Coupling Reactions: The final step involves coupling the quinoline derivative with the nitroaniline derivative using reagents like carbonyldiimidazole (CDI) to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the quinoline ring, using reagents like halogens or sulfonic acids.
Common reagents and conditions for these reactions include strong acids or bases, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as an antimicrobial or anticancer agent due to the presence of the quinoline core, which is known for its biological activity.
Chemical Biology: The compound can be used as a probe to study biological pathways involving quinoline derivatives.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The nitroaniline group may undergo redox reactions within cells, generating reactive oxygen species that can induce cellular damage and apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-[(4-NITROANILINO)CARBONYL]PROPYL 2-METHYL-4-QUINOLINECARBOXYLATE include:
Chloroquine: A well-known antimalarial drug with a quinoline core.
Nitroquinoline: Another compound with both nitro and quinoline groups, used in various chemical applications.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological and chemical properties not found in other similar compounds .
Properties
IUPAC Name |
[1-(4-nitroanilino)-1-oxobutan-2-yl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-19(20(25)23-14-8-10-15(11-9-14)24(27)28)29-21(26)17-12-13(2)22-18-7-5-4-6-16(17)18/h4-12,19H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFMUGUBJRNCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C2=CC(=NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4010244.png)
![7-benzoyl-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4010253.png)
![5-benzyl-3,4,5-triazatetracyclo[5.5.1.02,6.08,12]trideca-3,9-diene](/img/structure/B4010254.png)

![2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4010270.png)
![1-[5-(Cyclohexylamino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone](/img/structure/B4010296.png)
![1-(3-methoxy-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4010301.png)
![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B4010312.png)
![2-[(1-Ethylpyrazol-4-yl)methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B4010315.png)
![4-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4010318.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4010323.png)

![5-methyl-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B4010329.png)
amine](/img/structure/B4010332.png)
